molecular formula C3H10ClNO2 B1379404 1-(Aminooxy)propan-2-ol hydrochloride CAS No. 950595-72-9

1-(Aminooxy)propan-2-ol hydrochloride

Cat. No.: B1379404
CAS No.: 950595-72-9
M. Wt: 127.57 g/mol
InChI Key: YZYUSDXDWKOENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminooxy)propan-2-ol hydrochloride, also known as AOP, is an organic compound used in a wide range of scientific experiments, including chemical synthesis, biochemical analysis, and protein modification. It has a molecular weight of 127.57 .


Molecular Structure Analysis

The molecular formula of this compound is C3H10ClNO2 . The InChI code is 1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Cardiovascular Research

Research has been conducted on compounds structurally related to 1-(Aminooxy)propan-2-ol hydrochloride, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which were synthesized to investigate their affinity to beta-1 and beta-2 adrenoceptors. These studies aim to understand the cardioselectivity of beta-adrenoceptor blocking agents, which is crucial for developing safer cardiovascular drugs with fewer side effects. The findings indicated substantial cardioselectivity for certain derivatives, highlighting their potential in cardiovascular therapy (Rzeszotarski et al., 1979).

Crystallography and Conformational Analysis

Derivatives like 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been analyzed using X-ray diffraction to understand their conformation in different environments. Such studies provide insights into the molecular structures and potential interactions of these compounds, which can be essential for their application in drug design and other areas of chemistry (Nitek et al., 2020).

Synthesis of Chiral Compounds

The development of chiral amino alcohol-based ligands for the asymmetric synthesis of important intermediates is another area of application. For instance, a study reported the use of a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, yielding chiral trichloromethyl propargyl alcohols with high enantioselectivity. Such chiral compounds are valuable building blocks in pharmaceutical chemistry (Jiang & Si, 2004).

Peptide Research

In peptide research, the behavior of peptides on reverse-phase supports during high-pressure liquid chromatography has been studied. Understanding the chromatographic behavior of peptides is essential for their purification and characterization, which is crucial in the development of peptide-based therapeutics and biomolecular research (Wilson et al., 1981).

Safety and Hazards

This compound is classified as dangerous. It can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

1-aminooxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYUSDXDWKOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminooxy)propan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Aminooxy)propan-2-ol hydrochloride
Reactant of Route 3
1-(Aminooxy)propan-2-ol hydrochloride
Reactant of Route 4
1-(Aminooxy)propan-2-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Aminooxy)propan-2-ol hydrochloride
Reactant of Route 6
1-(Aminooxy)propan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.